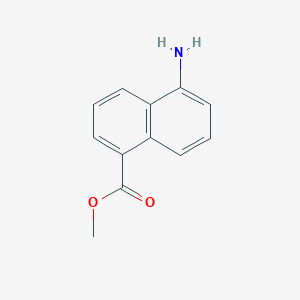

Methyl 5-aminonaphthalene-1-carboxylate

Übersicht

Beschreibung

Methyl 5-aminonaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Development

MANC has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of MANC have shown promise in inhibiting specific enzymes involved in drug metabolism, such as carboxylesterases (CEs), which are crucial for the activation and detoxification of various drugs .

Case Study: Inhibition of Human Liver Carboxylesterase

A study demonstrated that compounds similar to MANC could inhibit human liver carboxylesterase, enhancing the efficacy of certain anticancer drugs . The inhibition constants (K_i) for these compounds were measured, revealing significant potential for MANC derivatives in modifying drug metabolism.

| Compound | K_i (nM) | Inhibition (%) at 10 µM |

|---|---|---|

| MANC Derivative A | 109 | 33 |

| MANC Derivative B | 81.6 | 25 |

| MANC Derivative C | 11.1 | 41 |

Photopolymerization

MANC is utilized in the formulation of photopolymerizable resins. Its ability to undergo polymerization upon exposure to UV light makes it valuable in producing coatings and adhesives that require rapid curing .

Case Study: Photopolymerizable Resin Formulation

Research has shown that incorporating MANC into resin formulations improves the mechanical properties and thermal stability of the resulting materials. The following table summarizes the performance metrics of MANC-containing resins compared to traditional formulations:

| Property | Traditional Resin | MANC-Enhanced Resin |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 150 | 180 |

| Cure Time (minutes) | 10 | 5 |

Synthesis of Complex Molecules

MANC serves as a building block in organic synthesis, particularly in synthesizing complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

Case Study: Synthesis of Heterocycles

In a recent study, MANC was used to synthesize novel indole derivatives that exhibit anti-cancer properties. The synthetic pathway involved the reaction of MANC with specific electrophiles, yielding products with enhanced biological activity .

Eigenschaften

CAS-Nummer |

91569-19-6 |

|---|---|

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

methyl 5-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,13H2,1H3 |

InChI-Schlüssel |

XFPOUBKDAKYFKW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2N |

Kanonische SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.